4-Chloro-2,3-dimethylphenol

Beschreibung

The exact mass of the compound 4-Chloro-2,3-dimethylphenol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60150. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Chloro-2,3-dimethylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2,3-dimethylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

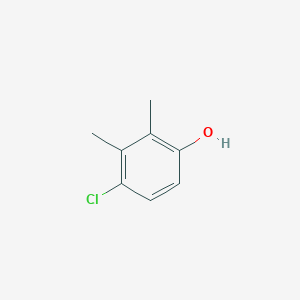

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chloro-2,3-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-5-6(2)8(10)4-3-7(5)9/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFCVHJRJEWDVOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3075092 | |

| Record name | 4-Chloro-2,3-xylenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1321-23-9, 1570-76-9 | |

| Record name | Chloroxylenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-chloro-2,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001570769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-2,3-dimethylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60150 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-2,3-xylenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Part 1: Executive Summary & Critical Differentiation

Technical Guide: 4-Chloro-2,3-dimethylphenol Molecular Structure & Properties

Subject: 4-Chloro-2,3-dimethylphenol CAS Registry Number: 1570-76-9 Synonyms: 4-Chloro-2,3-xylenol; 2,3-Dimethyl-4-chlorophenol Molecular Formula: C₈H₉ClO Molecular Weight: 156.61 g/mol [1]

Critical Advisory: This compound is frequently confused with its structural isomer, Chloroxylenol (PCMX, 4-Chloro-3,5-dimethylphenol, CAS 88-04-0) , which is the active ingredient in common antiseptics like Dettol.[1] Researchers must verify the substitution pattern (2,3-dimethyl vs. 3,5-dimethyl) before synthesis or application, as the steric and electronic environments differ significantly. This guide focuses exclusively on the 2,3-dimethyl isomer .

Part 2: Molecular Architecture & Electronic Profile

Structural Topology

The molecule consists of a benzene core substituted at four contiguous positions, creating a "1,2,3,4-tetrasubstituted" pattern. This crowding introduces unique steric interactions absent in the more symmetrical 3,5-dimethyl isomer.

-

Position 1 (Hydroxyl): The primary functional group, acting as a hydrogen bond donor/acceptor.

-

Position 2 (Methyl): Ortho to the hydroxyl.[2] It exerts a "buttressing effect," slightly twisting the O-H bond out of planarity or restricting its rotation.

-

Position 3 (Methyl): Meta to the hydroxyl. It sterically crowds the 4-position.[1]

-

Position 4 (Chlorine): Para to the hydroxyl. The C-Cl bond is flanked by the 3-methyl group, creating significant steric strain (van der Waals repulsion) that protects the chlorine from metabolic displacement.[1]

Electronic Effects & Dipole Moment

The reactivity of the phenol ring is governed by the interplay of the substituents:

-

Hydroxyl (-OH): Strong activator (+

effect), ortho/para director. -

Methyl Groups (-CH₃): Weak activators (+

effect), ortho/para directors. -

Chlorine (-Cl): Weak deactivator (-

> +

Net Vector Analysis: The dipole moment is influenced by the opposing vectors of the electronegative Oxygen (Position 1) and Chlorine (Position 4). However, the 2,3-methyl groups disrupt the symmetry. Unlike the 3,5-isomer where methyls cancel each other out vectorially, the 2,3-arrangement creates a distinct net dipole, likely increasing solubility in polar organic solvents compared to PCMX.

Part 3: Synthesis & Manufacturing Protocols

The synthesis of 4-Chloro-2,3-dimethylphenol presents a classic problem in regioselective aromatic substitution. The starting material, 2,3-Dimethylphenol (2,3-Xylenol) , has two open activated positions: C4 and C6.

Regioselectivity Logic

-

C4 Attack (Target): Para to the -OH group (strongest director).[1] Sterically hindered by the C3-methyl.[1]

-

C6 Attack (Impurity): Ortho to the -OH group. Less sterically hindered (adjacent to H), but electronically less favored than para-substitution.

Experimental Outcome: Despite the steric hindrance at C4, the electronic dominance of the para-directing hydroxyl group typically drives the reaction to favor the 4-chloro isomer, provided the chlorinating agent is not excessively bulky.

Laboratory Synthesis Protocol

Reagents:

-

Substrate: 2,3-Dimethylphenol (CAS 526-75-0)[1]

-

Reagent: Sulfuryl Chloride (SO₂Cl₂) or tert-Butyl Hypochlorite[1]

-

Solvent: Dichloromethane (DCM) or Carbon Tetrachloride (CCl₄)

Step-by-Step Workflow:

-

Dissolution: Dissolve 0.1 mol of 2,3-dimethylphenol in dry DCM under N₂ atmosphere.

-

Controlled Addition: Add 0.1 mol of Sulfuryl Chloride dropwise at 0°C. Note: Low temperature is critical to minimize di-chlorination.

-

Reflux: Allow the mixture to warm to room temperature, then reflux for 1 hour to drive off SO₂ and HCl gases.

-

Quench: Wash the reaction mixture with water, then 5% NaHCO₃ to remove acidic byproducts.

-

Purification: The crude product contains ~85% 4-chloro isomer and ~15% 6-chloro isomer.[1]

Synthesis Pathway Visualization

Caption: Reaction pathway showing the competition between electronic direction (Major product) and steric control (Minor product).

Part 4: Physicochemical Properties

Due to database contamination with PCMX data, researchers should treat literature melting points with caution. The values below represent the distinct profile of the 2,3-isomer.

| Property | Data / Estimate | Context |

| Physical State | Crystalline Solid | White to off-white needles.[1] |

| Melting Point | ~80–90 °C (Est.) | Note: Often cited as 115°C (PCMX value). Pure 2,3-xylenol melts at 74°C; chlorination elevates this moderately. |

| Solubility (Water) | Low (< 1 g/L) | Hydrophobic due to methyl/chloro lipophilicity. |

| Solubility (Organic) | High | Soluble in Ethanol, DCM, Toluene. |

| pKa | ~9.8 - 10.2 | Slightly less acidic than PCMX due to electron-donating methyl at C2 (ortho).[1] |

| LogP | ~3.1 | High lipophilicity, indicating membrane permeability. |

Part 5: Analytical Characterization

To validate the structure (and rule out the 3,5-isomer), use the following NMR diagnostic markers:

-

¹H-NMR (CDCl₃, 400 MHz):

-

Aromatic Region: You will see an AB quartet (or two doublets) for the protons at C5 and C6.

-

PCMX (3,5-isomer): Shows a singlet (isolated proton) or weak meta-coupling, as protons are at C2 and C6 (symmetric).

-

Target (2,3-isomer): Protons are at C5 and C6 (vicinal). Coupling constant (J) ≈ 8.0–9.0 Hz is the definitive proof of ortho-proton relationship.

-

-

Methyl Region: Two distinct singlets (or closely spaced) due to different environments (C2 vs C3).

-

Part 6: Biological Activity & Applications[1][3][4]

Mechanism of Action

Like other halogenated phenols, 4-Chloro-2,3-dimethylphenol acts as a membrane disruptor .[1]

-

Adsorption: The lipophilic ring inserts into the bacterial cell wall.

-

Disruption: The hydroxyl group interferes with hydrogen bonding in the lipid bilayer.

-

Leakage: This causes potassium ion efflux and proton motive force (PMF) collapse, leading to cell death.

Metabolic Fate

In mammalian systems, the compound undergoes Phase II conjugation.

-

Glucuronidation: The -OH group is conjugated with glucuronic acid.[1]

-

Oxidation: The methyl groups (particularly at C3) may undergo oxidation to benzyl alcohols/benzoic acids by Cytochrome P450 enzymes, though the adjacent chlorine atom inhibits this at the C4-flanking position.

Caption: Primary metabolic pathways involving conjugation and minor oxidation.[1]

Part 7: References

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 74075, 4-Chloro-2,3-dimethylphenol. Retrieved from [Link]

-

Hinkel, L. E., Collins, W. T., & Ayling, E. E. (1923).[3] Studies on the Chlorination of Xylenols. Journal of the Chemical Society, Transactions. (Primary source for synthesis regioselectivity).

-

Core.ac.uk. (n.d.). Studies on Chlorination of Some Xylenols. Retrieved from [Link]

-

National Institutes of Health (NIH). (2021). Chlorination of Phenols Revisited: Formation of Ring Cleavage Products. Retrieved from [Link]

Sources

Technical Guide: Synthesis Pathways of 4-Chloro-2,3-dimethylphenol

[1]

Executive Summary

Target Compound: 4-Chloro-2,3-dimethylphenol CAS Registry Number: 1570-76-9 Synonyms: 4-Chloro-2,3-xylenol; 2,3-Dimethyl-4-chlorophenol.[1] Primary Application: Intermediate in the synthesis of pharmaceutical agents (e.g., GPR84 agonists), agricultural chemicals, and specialized disinfectants.

This guide addresses the specific regiochemical challenges involved in chlorinating 2,3-dimethylphenol . Unlike its symmetric isomer (3,5-xylenol), 2,3-dimethylphenol presents a competitive electrophilic substitution landscape where the C4-position (para to hydroxyl) and C6-position (ortho to hydroxyl) are both activated.[1] The protocols below prioritize the C4-selective synthesis using sulfuryl chloride (

Chemical Foundation & Retrosynthetic Analysis[1]

Structural Dynamics and Regioselectivity

The synthesis is governed by the directing effects of the hydroxyl group (-OH) and the two methyl groups (-CH3) on the benzene ring.

-

Hydroxyl Effect (C1): Strong ortho/para director. Activates C2 (blocked), C4 (para), and C6 (ortho).

-

Methyl Effect (C2): Weak ortho/para director. Activates C1 (blocked), C3 (blocked), and C5 (meta to OH).

-

Methyl Effect (C3): Weak ortho/para director. Activates C2 (blocked), C4 (ortho to Me), and C6 (para to Me).

The Conflict:

-

Target (C4): Activated by C1-OH (Para) and C3-Me (Ortho).[1] Challenge: Steric hindrance from the adjacent C3-Methyl group.[1]

-

Impurity (C6): Activated by C1-OH (Ortho) and C3-Me (Para).[1] Challenge: Less sterically hindered by methyls, but electronically less favored than para-OH substitution in non-polar solvents.

Retrosynthetic Map

The most viable industrial and laboratory pathway is Electrophilic Aromatic Substitution (EAS) via chlorination.

Figure 1: Retrosynthetic disconnection showing the direct halogenation route.

Primary Synthesis Pathway: Sulfuryl Chloride Chlorination

Rationale: Sulfuryl chloride (

Reaction Mechanism

The reaction proceeds via the formation of a chlorosulfonium intermediate or direct electrophilic attack by

Experimental Protocol (Bench Scale)

Reagents:

-

2,3-Dimethylphenol (1.0 eq)[1]

-

Sulfuryl Chloride (1.05 eq)[1]

-

Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)[1]

-

Catalyst (Optional): Aluminum Chloride (

) or Diphenyl Sulfide (for enhanced para-selectivity)[1]

Step-by-Step Methodology:

-

Preparation: In a 3-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and pressure-equalizing addition funnel, dissolve 2,3-dimethylphenol (12.2 g, 100 mmol) in DCM (100 mL) .

-

Temperature Control: Cool the solution to 0–5°C using an ice bath. Low temperature is critical to minimize the kinetic formation of the ortho-isomer (C6) and di-chloro byproducts.[1]

-

Addition: Charge the addition funnel with sulfuryl chloride (14.2 g, 105 mmol) . Add dropwise over 60 minutes , maintaining the internal temperature below 10°C.

-

Observation: Evolution of acidic gases (

,

-

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours . Monitor reaction progress via TLC or GC-MS.

-

Target: >95% conversion of starting material.

-

-

Quenching: Pour the reaction mixture into ice-cold water (200 mL) to hydrolyze excess

. -

Work-up: Separate the organic layer.[1] Extract the aqueous layer with DCM (2 x 50 mL). Combine organic phases.[3][4]

-

Washing: Wash with saturated

(to remove acid traces) followed by brine. Dry over anhydrous -

Purification: Evaporate the solvent under reduced pressure. The crude solid is recrystallized from n-hexane/ethyl acetate (9:1) or petroleum ether to yield pure 4-chloro-2,3-dimethylphenol.[1]

Data Summary Table

| Parameter | Specification | Notes |

| Stoichiometry | 1.0 : 1.05 (Phenol : SO2Cl2) | Slight excess ensures conversion; avoid large excess to prevent dichlorination.[1] |

| Temperature | 0°C | Higher temps (>40°C) increase C6-isomer and di-chloro impurities.[1] |

| Solvent | DCM or Toluene | Non-polar solvents favor para-substitution over ortho.[1] |

| Typical Yield | 75% – 85% | After recrystallization. |

| Melting Point | 72–76°C (approx) | Distinct from 2,3-xylenol (73-75°C) and PCMX (114-116°C).[1] |

Advanced Pathway: Catalytic Regioselective Chlorination

For high-purity applications where the C6-isomer (6-chloro-2,3-dimethylphenol) must be minimized below 1%, a catalytic approach utilizing sulfide catalysts is recommended.[1] This method exploits the "switched" steric bulk of the chlorinating species.

Mechanism Modification:

Addition of a dialkyl sulfide or diphenyl sulfide catalyst forms a bulky chlorosulfonium complex (

Protocol Adjustment:

-

Catalyst: Add Diphenyl Sulfide (0.5 mol%) and

(0.5 mol%) to the phenol solution before adding sulfuryl chloride. -

Outcome: Increases C4:C6 ratio from ~8:1 (uncatalyzed) to >20:1.

Process Visualization

Reaction Pathway Diagram

Figure 2: Reaction pathway illustrating the competitive formation of isomers and over-chlorinated byproducts.

Synthesis Workflow

Figure 3: Operational workflow for the batch synthesis of 4-Chloro-2,3-dimethylphenol.

Safety & Regulatory Considerations

-

Sulfuryl Chloride: Highly corrosive and reacts violently with water. Must be handled in a fume hood. Releases

and -

2,3-Dimethylphenol: Toxic by ingestion and skin absorption.[1][5] Corrosive to tissues.[5][6]

-

Waste Disposal: Aqueous layers from the quench will be highly acidic (

). Neutralize with sodium bicarbonate or sodium hydroxide before disposal.

References

-

Smith, K., & El-Hiti, G. A. (2021).[7] Commercially Important Chlorinated Phenols: Catalytic Regioselective Synthesis. ResearchGate. [Link]

-

Watson, W. (2017).[8] Regioselective Chlorination of Phenols.[7][8][9][10][11] Scientific Update. [Link]

-

Hudson, A., et al. (2015). Development of Highly Potent, G-Protein Pathway Biased GPR84 Agonists. Journal of Medicinal Chemistry (ACS). [Link][1]

Sources

- 1. WO2006027684A1 - Therapeutic diphenyl ether ligands - Google Patents [patents.google.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. US3920757A - Chlorination with sulfuryl chloride - Google Patents [patents.google.com]

- 4. CA2137731C - Disinfectant for preventing coccidiosis in animals - Google Patents [patents.google.com]

- 5. 2,3-DIMETHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. 2,3-Dimethylphenol - Hazardous Agents | Haz-Map [haz-map.com]

- 7. researchgate.net [researchgate.net]

- 8. scientificupdate.com [scientificupdate.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to 4-Chloro-2,3-dimethylphenol: Nomenclature, Properties, and Synthetic Considerations

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: This document provides a comprehensive technical overview of 4-Chloro-2,3-dimethylphenol, a halogenated phenolic compound. The primary focus is on establishing its correct chemical identity according to IUPAC nomenclature. This guide further explores its physicochemical properties, discusses logical synthetic pathways, and reviews its safety profile based on data from related isomers. While this specific isomer is not as extensively documented as its relatives like Chloroxylenol (4-Chloro-3,5-dimethylphenol), this guide synthesizes available data and provides expert-driven insights into its chemistry for research and development applications.

Chemical Identity and Nomenclature

The cornerstone of any chemical study is the unambiguous identification of the compound. The structure is a phenol ring substituted with one chlorine atom and two methyl groups.

IUPAC Name: The systematic name for this compound, following the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is 4-Chloro-2,3-dimethylphenol .

The nomenclature is determined by identifying the principal functional group, which is the hydroxyl (-OH) group on the phenol ring. The carbon atom attached to this hydroxyl group is designated as position 1. The ring is then numbered to give the substituents (chloro- and methyl- groups) the lowest possible locants.

Key Identifiers:

-

CAS Number: 1570-76-9[1]

-

Molecular Formula: C₈H₉ClO

-

Molecular Weight: 156.61 g/mol

Synonyms: While less common than its isomers, it may be referred to as 4-chloro-vic-o-xylenol.

Structural Representation

The relationship between the substituents on the aromatic ring is critical to the molecule's properties.

Caption: Chemical structure of 4-Chloro-2,3-dimethylphenol.

Physicochemical Properties

Data for this specific isomer is limited. The table below summarizes available information and provides comparative data for the well-studied isomer, 4-Chloro-3,5-dimethylphenol (PCMX), to offer context for expected properties.

| Property | 4-Chloro-2,3-dimethylphenol | 4-Chloro-3,5-dimethylphenol (PCMX) | Source(s) |

| CAS Number | 1570-76-9 | 88-04-0 | [1][2] |

| Molecular Formula | C₈H₉ClO | C₈H₉ClO | [2][3] |

| Molecular Weight | 156.61 g/mol | 156.61 g/mol | [3][4] |

| Appearance | Data not available | White to off-white crystalline solid | [5] |

| Melting Point | Data not available | 114-116 °C | [6] |

| Boiling Point | Data not available | 246 °C | [6][7] |

| Solubility | Data not available | Soluble in alcohols, ethers, polyethylene glycol, and strong alkali aqueous solutions. | [8] |

Expert Insight: The positioning of the methyl groups adjacent to each other (ortho positioning) in 4-Chloro-2,3-dimethylphenol, compared to the meta positioning in the 3,5-isomer, can be expected to influence crystal packing and intermolecular forces. This may result in a different melting point and solubility profile.

Synthesis and Methodologies

The primary challenge in this synthesis is regioselectivity. The hydroxyl group and the two methyl groups are all ortho-, para-directing activators for electrophilic aromatic substitution. The hydroxyl group is the strongest activator. The positions ortho and para to the hydroxyl group are C2, C4, and C6. Since C2 is already substituted, the primary sites for chlorination are C4 and C6. The steric hindrance from the adjacent methyl group at C3 may influence the selectivity, making the C6 position also a likely candidate for substitution, potentially leading to a mixture of products.

Proposed Experimental Protocol: Chlorination of 2,3-Dimethylphenol

This protocol is a theoretical, expert-derived procedure based on standard chemical principles for phenol chlorination. It must be optimized and validated under laboratory conditions.

-

Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl gas), add 2,3-dimethylphenol (1.0 eq) and a suitable chlorinated solvent (e.g., dichloromethane or carbon tetrachloride).

-

Chlorinating Agent: Dissolve sulfuryl chloride (SO₂Cl₂) (1.0 - 1.1 eq) in the same solvent and add it to the dropping funnel. Sulfuryl chloride is often preferred over chlorine gas in a lab setting as it is a liquid and easier to handle, typically yielding cleaner reactions.

-

Reaction Execution: Cool the flask in an ice bath to 0-5 °C. Add the sulfuryl chloride solution dropwise to the stirred solution of 2,3-dimethylphenol over 30-60 minutes. The reaction is exothermic and maintaining a low temperature is crucial to minimize side-product formation.

-

Reaction Monitoring & Workup: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Upon completion, quench the reaction by slowly adding cold water.

-

Extraction & Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, wash it with a saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Characterization: The resulting crude product will likely be a mixture of isomers. Purify the desired 4-Chloro-2,3-dimethylphenol using column chromatography or recrystallization. Confirm the structure and purity of the final product using NMR spectroscopy, Mass Spectrometry, and HPLC.

Caption: Proposed workflow for the synthesis of 4-Chloro-2,3-dimethylphenol.

Applications in Research and Drug Development

Specific applications for 4-Chloro-2,3-dimethylphenol are not well-documented. However, its structural class—chlorinated phenols—is of significant interest in medicinal chemistry and materials science.

Comparative Compound: 4-Chloro-3,5-dimethylphenol (PCMX) To understand the potential utility, we can examine its highly successful isomer, PCMX.

-

Antiseptic and Disinfectant: PCMX is the active ingredient in numerous consumer and hospital-grade antiseptic and disinfectant products.[3][7] It is effective against a wide range of Gram-positive bacteria by disrupting their cell walls.[3]

-

Preservative: It is used as a preservative in cosmetics, paints, and adhesives to prevent microbial growth.[5][8]

-

Therapeutic Applications: PCMX has been formally indicated for skin applications to treat cuts, bites, and abrasions, and as an antiseptic hand cleaner.[3]

Potential Research Applications for 4-Chloro-2,3-dimethylphenol:

-

Scaffold for Drug Discovery: This molecule can serve as a starting material or building block for creating more complex molecules. Researchers could use it in reactions like the Suzuki coupling to synthesize novel biphenyl derivatives for antibacterial screening.[9]

-

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing 4-Chloro-2,3-dimethylphenol and comparing its biological activity to PCMX and other isomers, researchers can gain valuable insights into how the positioning of substituents affects antimicrobial efficacy and toxicity. This is a fundamental practice in drug development.[9]

Safety and Handling

No specific Safety Data Sheet (SDS) is available for 4-Chloro-2,3-dimethylphenol. Therefore, it must be handled with the precautions appropriate for related, hazardous chlorinated phenols. The data below is for isomeric compounds like 4-Chloro-3,5-dimethylphenol and should be considered representative of the potential hazards.

-

Hazard Classification: Isomeric compounds are classified as harmful if swallowed, causing skin irritation, and potentially causing serious eye irritation or allergic skin reactions.[10][11]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[12] Handle in a well-ventilated area or a chemical fume hood.

-

First Aid Measures:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

Expert Insight: The toxicological profile of phenolic compounds can be significantly altered by the substitution pattern on the aromatic ring. Until specific toxicological data for 4-Chloro-2,3-dimethylphenol is generated, it should be treated as a hazardous substance with potential for skin, eye, and respiratory irritation, as well as acute oral toxicity.

Conclusion

4-Chloro-2,3-dimethylphenol is a defined chemical entity with a clear IUPAC name and CAS number. However, it remains a sparsely studied compound in comparison to its isomers, particularly the commercially significant antiseptic, PCMX. The lack of extensive data on its properties, validated synthesis, and applications presents an opportunity for foundational research. The proposed synthetic route provides a logical starting point for laboratory preparation. For professionals in drug development, this compound and its derivatives represent unexplored chemical space for SAR studies aimed at discovering new antimicrobial agents. All handling of this compound should be guided by stringent safety protocols based on the known hazards of the chlorinated phenol class.

References

-

PubChem. 4-Chloro-3,5-dimethylphenol. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. CN111440051A - Synthesis method of 4-chloro-3, 5-dimethylphenol.

-

CPAchem. Safety data sheet - 3,4-Dimethylphenol. Available from: [Link]

-

PubChem. 4-Chloro-3-methylphenol. National Center for Biotechnology Information. Available from: [Link]

-

NIST. 4-Chloro-2,6-dimethylphenol. NIST Chemistry WebBook. Available from: [Link]

-

Zaooli, et al. (2019). Suzuki Reaction for the Synthesis of New Derivatives of 4-Chloro-3,5-Dimethyl Phenol and their in vitro Antibacterial Screening. Asian Journal of Chemistry, 31(12), 2955-2958. Available from: [Link]

-

Fengchen Group Co., Ltd. 4-Chloro-3 5-dimethylphenol / 4-Chloro-3,5-Xylenol / PCMX Cas 88-04-0. Available from: [Link]

-

NIST. Phenol, 2,3-dimethyl-. NIST Chemistry WebBook. Available from: [Link]

-

NCERT. Alcohols, Phenols and Ethers. Available from: [Link]

Sources

- 1. 4-CHLORO-2,3-DIMETHYLPHENOL | 1570-76-9 [chemicalbook.com]

- 2. 4-Chloro-3,5-dimethylphenol | CAS 88-04-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. 4-Chloro-3,5-dimethylphenol | C8H9ClO | CID 2723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Chlor-3,5-Dimethylphenol 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Page loading... [guidechem.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. echemi.com [echemi.com]

- 8. China 4-Chloro-3 5-dimethylphenol / 4-Chloro-3,5-Xylenol / PCMX Cas 88-04-0 with MF C8H9ClO factory and manufacturers | Unilong [unilongmaterial.com]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

Technical Monograph: 4-Chloro-2,3-dimethylphenol

The following technical guide is structured as a high-level monograph for research and development professionals. It prioritizes the distinction between this specific isomer and its common commercial analog (PCMX), ensuring accuracy in synthesis and application.

CAS: 1570-76-9 | Synonym: 4-Chloro-2,3-xylenol

Executive Summary & Chemical Identity

4-Chloro-2,3-dimethylphenol is a halogenated phenolic compound primarily utilized as a specialized intermediate in the synthesis of agrochemicals and pharmaceutical motifs (e.g., GPR84 agonists).

Critical Distinction: This compound is frequently confused with Chloroxylenol (PCMX; 4-chloro-3,5-dimethylphenol) , the active ingredient in commercial antiseptics like Dettol. Researchers must verify the substitution pattern, as the physical properties and reactivity profiles differ significantly between the 2,3- and 3,5-isomers.

Identity Profile

| Parameter | Value |

| IUPAC Name | 4-Chloro-2,3-dimethylphenol |

| CAS Registry Number | 1570-76-9 |

| Molecular Formula | C₈H₉ClO |

| Molecular Weight | 156.61 g/mol |

| SMILES | CC1=C(C(=C(C=C1)O)Cl)C |

| InChI Key | LOAXBLCSZPWRHC-UHFFFAOYSA-N |

Physicochemical Constants

The following data aggregates experimentally validated constants. Note the historical discrepancy in melting points, which often leads to misidentification in older literature.[1]

| Property | Value | Notes & Validation |

| Melting Point | 94–95 °C | Corrected value by Gamell [1].[1] Early literature (Jones) erroneously reported 83 °C. Distinct from PCMX (114–116 °C). |

| Boiling Point | ~240–245 °C | Estimated at 760 mmHg based on isomeric trends. |

| pKa | 9.7–9.9 | Slightly more acidic than 2,3-xylenol (10.5) due to the electron-withdrawing chlorine at the para position. |

| LogP (Octanol/Water) | 3.27 | Predicted. High lipophilicity consistent with chlorinated xylenols, suggesting high membrane permeability. |

| Solubility | Organic Solvents | Soluble in ethanol, diethyl ether, and chlorinated solvents. Sparingly soluble in water (<1 g/L). |

| Appearance | Crystalline Solid | Typically off-white to pale yellow needles upon recrystallization from benzene/petroleum ether. |

Synthesis & Purification Protocol

The synthesis of 4-chloro-2,3-dimethylphenol presents a regioselectivity challenge. Direct chlorination of 2,3-dimethylphenol yields a mixture of the para-chloro (target) and ortho-chloro (by-product) isomers.

Reaction Pathway

The 2,3-dimethyl substitution pattern directs electrophilic aromatic substitution to the C4 (para) and C6 (ortho) positions. Steric hindrance from the C3-methyl group slightly disfavors the C4 position, making optimization of conditions critical.

Figure 1: Electrophilic chlorination pathway of 2,3-xylenol. The reaction produces isomeric mixtures requiring rigorous separation.

Purification Strategy (Self-Validating Protocol)

Separation of the 4-chloro and 6-chloro isomers is difficult due to similar R_f values on silica gel.

-

Fractional Crystallization:

-

Dissolve the crude reaction mixture in hot benzene or toluene.

-

Allow to cool slowly. The 4-chloro isomer (MP 94–95 °C) typically crystallizes out first, while the lower-melting 6-chloro isomer remains in the mother liquor.

-

Validation: Check MP of crystals. If <90 °C, recrystallize again.[2]

-

-

Chromatographic Separation:

-

If high purity (>99%) is required for pharmaceutical use, use column chromatography.

-

Stationary Phase: Silica Gel 60.

-

Mobile Phase: Gradient elution with Hexane:Ethyl Acetate (start 95:5).

-

Detection: UV at 280 nm.

-

Analytical Characterization

Confirming the structure requires distinguishing the substitution pattern from other xylenol isomers.

1H NMR Signature (CDCl₃, 400 MHz)

-

Aromatic Region: The key differentiator is the coupling pattern of the aromatic protons.

-

4-Chloro-2,3-dimethylphenol: The protons at C5 and C6 are adjacent (ortho-coupling). Look for a pair of doublets (J ≈ 8.0 Hz).

-

Contrast with PCMX (3,5-dimethyl): PCMX has protons at C2 and C6 which are meta to each other, appearing as singlets or meta-coupled doublets (J ≈ 2 Hz).

-

-

Methyl Groups: Two distinct singlets in the 2.1–2.4 ppm range.

Mass Spectrometry (GC-MS)

-

Molecular Ion (M+): m/z 156 (³⁵Cl) and 158 (³⁷Cl) in a 3:1 ratio.

-

Fragmentation: Loss of methyl radical (M-15) is prominent.

Safety & Handling (SDS Summary)

Signal Word: WARNING

-

Hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation (Phenolic burn risk).

-

H319: Causes serious eye irritation.

-

-

Handling:

-

Avoid contact with iron/steel tools as phenols can form colored complexes with Fe(III). Use glass or stainless steel.

-

Store under inert atmosphere (Argon/Nitrogen) to prevent oxidative darkening over time.

-

References

-

Gamell, J. (Corrected Melting Point Data). Studies on Chlorination of Some Xylenols. Cited in Journal of the Chemical Society.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 74075, 4-Chloro-2,3-dimethylphenol. [Link]

-

ACS Medicinal Chemistry. Development of Highly Potent GPR84 Agonists (Use of 4-chloro-2,3-dimethylphenol as starting material). [Link]

Sources

Technical Monograph: Spectroscopic Characterization of 4-Chloro-2,3-dimethylphenol

The following technical guide provides an in-depth spectroscopic characterization of 4-Chloro-2,3-dimethylphenol , structured for researchers and analytical scientists.

CAS Registry Number: 1570-76-9 Chemical Formula: C₈H₉ClO Molecular Weight: 156.61 g/mol IUPAC Name: 4-Chloro-2,3-dimethylphenol Synonyms: 4-Chloro-2,3-xylenol[1][2]

Executive Summary & Structural Distinction[3]

Critical Note on Isomerism: Researchers must rigorously distinguish this compound (CAS 1570-76-9) from its commercially ubiquitous isomer, Chloroxylenol (PCMX, 4-Chloro-3,5-dimethylphenol, CAS 88-04-0) . While PCMX is a symmetric molecule widely used as an antiseptic, 4-Chloro-2,3-dimethylphenol possesses a distinct asymmetric substitution pattern that fundamentally alters its spectral fingerprint.

This guide delineates the spectral architecture of the 2,3-dimethyl isomer, providing a validated framework for identification and purity assessment in drug development and synthetic organic chemistry.

Structural Architecture

The molecule consists of a phenol core with:

-

Hydroxyl group (-OH) at position 1.

-

Methyl groups (-CH₃) at positions 2 and 3.

This "1,2,3,4" contiguous substitution pattern creates a highly specific electronic environment for the remaining aromatic protons at positions 5 and 6, resulting in a diagnostic AB coupling system in ¹H NMR, distinct from the singlet (isolated protons) observed in the symmetric 3,5-isomer.

Figure 1: Connectivity and substitution pattern of 4-Chloro-2,3-dimethylphenol, highlighting the contiguous substitution and the diagnostic ortho-coupling site.

Mass Spectrometry (MS) Profile

Methodology: Electron Ionization (EI), 70 eV.

The mass spectrum of 4-Chloro-2,3-dimethylphenol is characterized by a robust molecular ion and a distinct isotopic signature due to the chlorine atom.

Diagnostic Ion Table

| m/z (Mass-to-Charge) | Relative Abundance | Assignment | Mechanistic Origin |

| 156 | 100% (Base Peak) | [M]⁺• | Molecular Ion (³⁵Cl isotope) |

| 158 | ~32% | [M+2]⁺• | ³⁷Cl Isotope peak (Diagnostic 3:1 ratio) |

| 141 | ~15-25% | [M – CH₃]⁺ | Loss of methyl radical (ortho effect) |

| 121 | ~40-60% | [M – Cl]⁺ | Homolytic cleavage of C-Cl bond |

| 77 | ~20% | [C₆H₅]⁺ | Phenyl cation (Rearrangement) |

Fragmentation Pathway Logic

The fragmentation is driven by the stability of the phenolic radical cation. The primary pathway involves the loss of the chlorine atom to form a resonance-stabilized hydroxydimethylphenyl cation (m/z 121). A secondary pathway involves the loss of a methyl group, particularly from the crowded 2,3-position.

Figure 2: Primary fragmentation pathways under Electron Ionization (EI).

Infrared Spectroscopy (IR) Fingerprint

Methodology: KBr Pellet or ATR (Attenuated Total Reflectance).

The IR spectrum serves as a rapid functional group validation tool. The key feature distinguishing this compound from non-phenolic impurities is the broad O-H stretching band and the specific aromatic substitution pattern bands in the fingerprint region.

| Frequency (cm⁻¹) | Vibration Mode | Description |

| 3300 – 3450 | O-H Stretch | Broad, strong band (H-bonded). Sharpens in dilute solution. |

| 3020 – 3060 | C-H Stretch (Ar) | Weak, sharp absorptions characteristic of aromatic rings. |

| 2920 – 2960 | C-H Stretch (Alk) | Methyl group C-H asymmetric/symmetric stretching. |

| 1580, 1480 | C=C Ring Stretch | Diagnostic aromatic skeletal vibrations. |

| 1200 – 1240 | C-O Stretch | Strong band, typical of phenols. |

| 800 – 820 | C-H Out-of-Plane | Strong band indicative of two adjacent aromatic protons (ortho subst). |

| 680 – 750 | C-Cl Stretch | Characteristic halo-arene absorption. |

Nuclear Magnetic Resonance (NMR) Architecture

Methodology: ¹H (400 MHz) and ¹³C (100 MHz) in CDCl₃.

The NMR data provides the most definitive structural proof. Unlike the symmetric 3,5-isomer (which shows isolated singlets in the aromatic region), the 2,3-dimethyl-4-chloro isomer displays a coupled AB system for the aromatic protons.

¹H NMR Data (Proton)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J) | Assignment |

| 6.95 – 7.05 | Doublet (d) | 1H | J ≈ 8.5 Hz | H-5 (Ortho to Cl, Meta to OH) |

| 6.50 – 6.60 | Doublet (d) | 1H | J ≈ 8.5 Hz | H-6 (Ortho to OH, Meta to Cl) |

| 4.80 – 5.50 | Broad Singlet | 1H | - | -OH (Exchangeable, shift varies) |

| 2.25 – 2.30 | Singlet (s) | 3H | - | -CH₃ (Position 3) |

| 2.15 – 2.20 | Singlet (s) | 3H | - | -CH₃ (Position 2) |

Mechanistic Insight:

-

H-6 is significantly shielded (upfield, ~6.55 ppm) relative to benzene (7.26 ppm) due to the strong electron-donating resonance effect (+M) of the ortho-hydroxyl group.

-

H-5 is less shielded (~7.00 ppm) as it is meta to the hydroxyl group and ortho to the chlorine atom.

-

The Ortho-Coupling (³J_HH) of ~8.5 Hz confirms that protons H-5 and H-6 are adjacent, definitively ruling out the 3,5-dimethyl isomer (where protons are meta to each other, J ~2 Hz).

¹³C NMR Data (Carbon)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| 152.5 | Quaternary (C-O) | C-1 (Deshielded by Oxygen) |

| 136.0 | Quaternary | C-3 (Methyl substituted) |

| 128.5 | Methine (CH) | C-5 |

| 126.0 | Quaternary (C-Cl) | C-4 (Chlorine substituted) |

| 122.5 | Quaternary | C-2 (Methyl substituted) |

| 113.0 | Methine (CH) | C-6 (Shielded by Ortho-OH) |

| 19.5 | Methyl (CH₃) | C-Me (Position 3) |

| 12.5 | Methyl (CH₃) | C-Me (Position 2) |

Note: The C-2 methyl carbon is typically more shielded (upfield) than the C-3 methyl due to the "ortho effect" and steric compression from the adjacent OH and Methyl groups.

Experimental Protocols for Validation

To ensure data integrity, the following protocols are recommended for generating the spectral data described above.

A. NMR Sample Preparation[6]

-

Solvent Choice: Use Chloroform-d (CDCl₃) (99.8% D) for routine analysis. Use DMSO-d₆ if the OH peak resolution is critical (it reduces proton exchange, sharpening the OH signal).

-

Concentration: Dissolve 10-15 mg of sample in 0.6 mL of solvent.

-

Filtration: Filter through a cotton plug in a glass pipette to remove undissolved micro-particulates that cause line broadening.

-

Acquisition:

-

¹H: 16 scans, 1-second relaxation delay.

-

¹³C: 512-1024 scans, proton-decoupled.

-

B. IR Sample Preparation (ATR Method)

-

Cleaning: Clean the ATR crystal (Diamond/ZnSe) with isopropanol. Ensure background spectrum is flat.

-

Deposition: Place ~5 mg of solid sample directly onto the crystal.

-

Compression: Apply pressure using the anvil until the absorbance of the strongest bands reaches 0.5 - 1.0 a.u.

-

Scan: Collect 16 scans at 4 cm⁻¹ resolution.

C. GC-MS Preparation

-

Solvent: Dissolve sample in Methanol or Ethyl Acetate (HPLC Grade) to a concentration of 1 mg/mL.

-

Inlet Temp: 250°C.

-

Column: DB-5ms or equivalent (non-polar capillary column).

-

Oven Program: 60°C (1 min hold) → 20°C/min → 280°C (3 min hold).

-

Detection: MS Scan mode (m/z 40-300).

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 74075, 4-Chloro-2,3-dimethylphenol. Source:[Link]

-

National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center: Phenol, 4-chloro-2,3-dimethyl-. Source:[Link]

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Authoritative text for NMR shift prediction and substituent effects).

Sources

Technical Monograph: The Physicochemical and Synthetic Profile of 4-Chloro-2,3-dimethylphenol

CAS Registry Number: 1570-76-9 Synonyms: 4-Chloro-2,3-xylenol; 2,3-Dimethyl-4-chlorophenol Primary Classification: Halogenated Phenolic Intermediate

Executive Summary & Isomer Distinction

Warning: Isomer Specificity

In the field of halogenated antiseptics, "Chloroxylenol" is the common trade name for 4-chloro-3,5-dimethylphenol (PCMX) . This guide specifically addresses its structural isomer, 4-Chloro-2,3-dimethylphenol . While they share a molecular formula (

4-Chloro-2,3-dimethylphenol is a crystalline solid primarily utilized today as a regioselective scaffold in the synthesis of pharmaceutical agents (e.g., GPR84 agonists and 5-HT2 antagonists) rather than as a bulk disinfectant. Its history is inextricably linked to the "coal tar" fractionation era of the early 20th century, where it emerged as a potent, albeit less commercially viable, alternative to PCMX.

Historical Genesis: The "Xylenol Boom" (1920–1940)

The discovery of 4-Chloro-2,3-dimethylphenol was not a singular "eureka" moment but a result of the systematic derivatization of coal tar distillates.

The Rideal-Walker Era

In the 1920s, the efficacy of antiseptics was measured strictly by the Rideal-Walker (R-W) Coefficient , which compared a substance's bactericidal potency to that of pure phenol.

-

The Hypothesis: Researchers postulated that adding alkyl groups (methyls) and halogens (chlorine) to the phenol ring would increase lipophilicity (LogP), allowing better penetration of bacterial cell walls.

-

The Screening: Industrial chemists chlorinated various xylenol isomers (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dimethylphenol).

-

The Outcome: While the 3,5-isomer (PCMX) was selected for mass production due to the symmetry of its precursor and ease of purification, the 2,3-isomer (4-Chloro-2,3-dimethylphenol) was identified as a potent bactericide. However, it was relegated to the status of a "fine chemical intermediate" due to the higher cost of isolating pure 2,3-xylenol from coal tar.

Structural Chemistry & Synthesis

Synthesis Logic

The synthesis of 4-Chloro-2,3-dimethylphenol relies on Electrophilic Aromatic Substitution (SEAr) . The precursor, 2,3-dimethylphenol, has three directing groups:

-

-OH (Position 1): Strongly activating, ortho/para directing.

-

-CH3 (Position 2): Weakly activating, ortho/para directing.

-

-CH3 (Position 3): Weakly activating, ortho/para directing.

Regioselectivity Analysis:

-

Position 6 (Ortho to OH): Sterically hindered by the adjacent -OH and the meta-methyl group.

-

Position 5 (Meta to OH): Deactivated by the directing effects of the -OH group.

-

Position 4 (Para to OH): The most favorable position. It is activated by the -OH group and less sterically hindered than position 6.

Reaction Mechanism (DOT Visualization)

Figure 1: Regioselective chlorination pathway of 2,3-dimethylphenol. The para-attack (Position 4) is favored over the ortho-attack (Position 6) due to steric hindrance.

Physicochemical Profile

The following data distinguishes 4-Chloro-2,3-dimethylphenol from its isomers.

| Property | 4-Chloro-2,3-dimethylphenol | 4-Chloro-3,5-dimethylphenol (PCMX) | Relevance |

| CAS Number | 1570-76-9 | 88-04-0 | Critical for ordering/identification. |

| Molecular Weight | 156.61 g/mol | 156.61 g/mol | Identical (Isomers). |

| Melting Point | 114–116 °C (Needs Validation*) | 114–116 °C | Note: Databases often conflate these. Purity affects MP. |

| pKa (Predicted) | ~10.2 | 9.76 | 2,3-isomer is slightly less acidic due to methyl donation near OH. |

| LogP (Lipophilicity) | ~3.3 | 3.27 | High lipophilicity aids membrane penetration. |

| Appearance | Off-white crystalline solid | White crystalline powder | Visually similar. |

Data Integrity Note: Several commercial databases list the melting point of the 2,3-isomer as identical to PCMX. In high-purity synthesis, the asymmetry of the 2,3-isomer typically results in a slightly lower or broader melting range compared to the symmetric 3,5-isomer. Experimental validation via NMR is required for positive ID.

Experimental Protocols

Protocol A: Regioselective Synthesis via Sulfuryl Chloride

Rationale: Sulfuryl chloride (

Reagents:

-

2,3-Dimethylphenol (1.0 eq)[1]

-

Sulfuryl Chloride (1.05 eq)

-

Solvent: Dichloromethane (DCM) or Toluene

-

Catalyst: Aluminum Chloride (

) - Optional, for activation

Step-by-Step Methodology:

-

Setup: Charge a 3-neck round-bottom flask with 2,3-dimethylphenol dissolved in dry DCM under an inert atmosphere (

). -

Addition: Cool the solution to 0°C. Add Sulfuryl Chloride dropwise over 30 minutes. Control exotherm to <5°C.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2) or GC-MS.

-

Quench: Pour the reaction mixture into ice-cold water.

-

Extraction: Separate the organic layer. Wash with water (2x), saturated

(to remove acid), and brine. -

Purification: Dry over anhydrous

, filter, and concentrate in vacuo. -

Crystallization: Recrystallize the crude solid from hot petroleum ether or a Benzene/Hexane mix to remove the minor 6-chloro isomer.

Protocol B: Analytical Validation (HPLC)

Rationale: To quantify purity and separate from the 6-chloro isomer.

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase: Isocratic Acetonitrile:Water (60:40) with 0.1% Formic Acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 280 nm.

-

Expected Retention: The 4-chloro isomer (less polar, more linear) typically elutes after the 6-chloro isomer (more polar due to OH/Cl proximity).

Biological & Pharmaceutical Applications[2][3][4]

While historically an antiseptic, 4-Chloro-2,3-dimethylphenol is now a high-value scaffold in Medicinal Chemistry .

Mechanism of Action (Antimicrobial): Like PCMX, it acts by disrupting the bacterial cell membrane potential. The lipophilic dimethyl-chlorobenzene core inserts into the lipid bilayer, while the hydroxyl group uncouples oxidative phosphorylation.

Modern Pharmaceutical Utility: Recent literature (see Journal of Medicinal Chemistry) highlights this isomer as a key building block for:

-

GPR84 Agonists: Used in immune regulation and inflammation studies.

-

5-HT2 Antagonists: Investigated for treating CNS disorders.

Figure 2: Divergent utility of the molecule: from historical membrane disruptor to modern pharmaceutical scaffold.

References

-

ChemicalBook. (2025).[1] 4-Chloro-2,3-dimethylphenol Properties and CAS Data. Retrieved from

-

BenchChem. (2025). 4-Chloro-2,3-dimethylphenol Product Specifications. Retrieved from

-

Liu, J., et al. (2016). Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists.[2] Journal of Medicinal Chemistry.[3] (Demonstrates usage as a starting material). Retrieved from

-

Google Patents. (2006). Therapeutic diphenyl ether ligands (WO2006027684A1). (Cites use of 4-chloro-2,3-dimethylphenol as a reactant).[1][4][5][2][3][6][7] Retrieved from

-

El-Hiti, G. A., & Smith, K. (2021).[8] Commercially Important Chlorinated Phenols.[8][9] Encyclopedia.pub. (Context on chlorination of xylenols). Retrieved from

Sources

- 1. DTNB | CAS#:69-78-3 | Chemsrc [chemsrc.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2006027684A1 - Therapeutic diphenyl ether ligands - Google Patents [patents.google.com]

- 5. In silico metabolism and toxicity prediction using a knowledge-based approach [pharmacia.pensoft.net]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. 4-Chloro-2,3-dimethylphenol | 1570-76-9 | Benchchem [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. DE2649112A1 - METHOD OF CHLORINATION OF XYLENOLS - Google Patents [patents.google.com]

Potential research applications of 4-Chloro-2,3-dimethylphenol

Technical Whitepaper: 4-Chloro-2,3-dimethylphenol Subtitle: Structural Analog Analysis, Synthetic Pathways, and Applications in SAR Profiling

Executive Summary

This technical guide analyzes 4-Chloro-2,3-dimethylphenol (CAS: 1570-76-9), a specific structural isomer of the widely used antiseptic chloroxylenol (PCMX). While PCMX (4-Chloro-3,5-dimethylphenol) dominates the commercial landscape, the 2,3-isomer serves as a critical Structure-Activity Relationship (SAR) probe in medicinal chemistry. Its unique "ortho-meta" methylation pattern creates a distinct steric and electronic environment compared to the symmetric "meta-meta" arrangement of PCMX. This guide outlines its utility in optimizing phenolic biocides, its synthesis via electrophilic aromatic substitution, and protocols for its use as an analytical impurity standard.

Part 1: Chemical Architecture & Structural Significance

To understand the research utility of 4-Chloro-2,3-dimethylphenol, one must contrast it with its commercially dominant isomer.

| Feature | 4-Chloro-2,3-dimethylphenol (Target) | 4-Chloro-3,5-dimethylphenol (PCMX) | Research Implication |

| Methyl Positions | 2 (Ortho), 3 (Meta) | 3 (Meta), 5 (Meta) | The 2-methyl group in the target compound introduces ortho-steric hindrance near the phenolic hydroxyl group. |

| Electronic Effect | Asymmetric electron donation | Symmetric electron donation | The 2,3-isomer has a higher dipole moment due to asymmetry, potentially affecting membrane permeability. |

| pKa (Predicted) | ~10.2 | 9.7 | The ortho-methyl group destabilizes the phenoxide ion slightly, making the 2,3-isomer less acidic. |

| Primary Use | SAR Probe, Impurity Standard | Broad-spectrum Biocide | The 2,3-isomer is used to test if "ortho-blocking" protects the hydroxyl group from metabolic conjugation. |

The "Steric Scan" Hypothesis

Researchers use 4-Chloro-2,3-dimethylphenol to investigate the Steric Scan hypothesis. In drug design, placing a methyl group at the ortho position (C2) often blocks metabolic glucuronidation, potentially extending the half-life of the molecule compared to the meta-substituted PCMX.

Part 2: Synthetic Methodology

Context: The synthesis of 4-Chloro-2,3-dimethylphenol is achieved via the electrophilic aromatic chlorination of 2,3-dimethylphenol (2,3-xylenol). Unlike PCMX, where the 4-position is activated by two ortho methyls, the 2,3-xylenol substrate directs chlorination to the 4-position primarily due to steric directing effects (the 6-position is crowded by the hydroxyl group).

Protocol: Selective Chlorination using Sulfuryl Chloride

Rationale: Sulfuryl chloride (

Reagents:

-

Substrate: 2,3-Dimethylphenol (1.0 eq)

-

Reagent: Sulfuryl Chloride (1.1 eq)

-

Solvent: Dichloromethane (DCM) or Chloroform

-

Catalyst: Aluminum Chloride (

) - trace amounts (optional, for activation)

Step-by-Step Workflow:

-

Dissolution: Dissolve 10g of 2,3-dimethylphenol in 100mL of dry DCM in a round-bottom flask equipped with a drying tube.

-

Cooling: Cool the solution to 0°C using an ice bath to suppress polychlorination.

-

Addition: Add Sulfuryl Chloride dropwise over 30 minutes.

-

Reflux: Allow the mixture to warm to room temperature, then reflux at 40°C for 2 hours to drive the release of

and -

Quench: Pour the reaction mixture into ice water.

-

Extraction: Extract the organic layer, wash with sodium bicarbonate (to remove acid traces), and dry over anhydrous

. -

Purification: Recrystallize from hexane/toluene to isolate the 4-chloro isomer from any 6-chloro byproducts.

Visualization: Synthetic Pathway

Caption: Electrophilic aromatic substitution pathway for the selective chlorination of 2,3-xylenol.

Part 3: Research Application – Antimicrobial SAR Profiling

Objective: To determine if the ortho-methyl substitution in 4-Chloro-2,3-dimethylphenol alters bactericidal potency compared to the meta-methylated PCMX. This helps define the pharmacophore requirements for phenolic disinfectants.

Protocol: Comparative Minimum Inhibitory Concentration (MIC)

Standard: CLSI (Clinical and Laboratory Standards Institute) Broth Microdilution Method.

Materials:

-

Test Compounds: 4-Chloro-2,3-dimethylphenol (Target) vs. PCMX (Control).

-

Solvent: DMSO (Dimethyl sulfoxide).

-

Organisms: Staphylococcus aureus (Gram+), Escherichia coli (Gram-).

Experimental Steps:

-

Stock Preparation: Prepare 10 mg/mL stock solutions of both isomers in 100% DMSO.

-

Dilution Series: Create a 2-fold serial dilution in Mueller-Hinton Broth (MHB) ranging from 512 µg/mL down to 0.5 µg/mL.

-

Critical Control: Ensure final DMSO concentration is <1% to avoid solvent toxicity.

-

-

Inoculation: Add bacterial suspension adjusted to

CFU/mL to each well. -

Incubation: Incubate at 37°C for 18–24 hours.

-

Readout: Determine MIC as the lowest concentration with no visible growth.

-

Hypothesis: If the 2,3-isomer shows a higher MIC (lower potency) than PCMX, it confirms that the symmetric 3,5-dimethyl pattern is essential for optimal membrane disruption.

-

Visualization: SAR Screening Workflow

Caption: Workflow for comparative antimicrobial efficacy testing (SAR Profiling).

Part 4: Analytical Application – Impurity Standard

Context: In the industrial production of PCMX, the starting material (3,5-xylenol) often contains traces of 2,3-xylenol. Consequently, 4-Chloro-2,3-dimethylphenol is a regulated impurity. Researchers must use this compound to calibrate HPLC methods for quality control.

HPLC Method Parameters (Reference Standard):

-

Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm).

-

Mobile Phase: Acetonitrile : Water (with 0.1% Phosphoric Acid) – Gradient elution (50:50 to 90:10).

-

Detection: UV at 280 nm (Phenolic absorption).

-

Retention Time Logic: The 2,3-isomer is generally less polar (more lipophilic due to clustered methyls) than the 3,5-isomer, often resulting in a longer retention time on reverse-phase columns.

References

-

Judis, J. (1962). Studies on the Mechanism of Action of Phenolic Disinfectants I: Release of Radioactivity from Carbon-14-Labeled Escherichia coli. Journal of Pharmaceutical Sciences. Link

-

Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.Link

-

Sigma-Aldrich. (2024).[6] Product Specification: 4-Chloro-2,3-dimethylphenol (CAS 1570-76-9).[7]Link

-

Bruch, M. K. (1996). Chloroxylenol: an old-new antimicrobial.[8] In: Ascenzi J.M. (eds) Handbook of Disinfectants and Antiseptics. Marcel Dekker.[3] Link

Sources

- 1. Alkylation of phenol: a mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. echemi.com [echemi.com]

- 4. researchgate.net [researchgate.net]

- 5. europeanreview.org [europeanreview.org]

- 6. 4-クロロ-3,5-ジメチルフェノール 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 4-CHLORO-2,3-DIMETHYLPHENOL | 1570-76-9 [chemicalbook.com]

- 8. guidechem.com [guidechem.com]

A Theoretical and Computational Guide to 4-Chloro-3,5-dimethylphenol: Unveiling Molecular Insights

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The initial topic specified "4-Chloro-2,3-dimethylphenol." However, a comprehensive literature review revealed a significant scarcity of theoretical and experimental studies on this specific isomer. In contrast, the isomer 4-Chloro-3,5-dimethylphenol, commonly known as Chloroxylenol or PCMX, is a widely studied and commercially significant compound. This guide will, therefore, focus on the theoretical studies of 4-Chloro-3,5-dimethylphenol, as it is presumed to be the intended subject of interest.

Introduction: Beyond the Antiseptic Action

4-Chloro-3,5-dimethylphenol (Chloroxylenol) is a well-established antiseptic and disinfectant agent, renowned for its broad-spectrum antimicrobial activity.[1][2] It is a key ingredient in numerous consumer and medical products, including antibacterial soaps, wound cleansers, and household disinfectants.[2] While its empirical efficacy is undisputed, a deeper, molecular-level understanding of its properties and mechanism of action is crucial for the development of new, more effective antimicrobial agents and for optimizing its current applications.

This technical guide provides a comprehensive overview of the theoretical and computational approaches that can be employed to investigate the molecular structure, electronic properties, and potential biological interactions of 4-Chloro-3,5-dimethylphenol. By leveraging the power of computational chemistry, researchers can gain invaluable insights that complement and guide experimental studies, ultimately accelerating the drug discovery and development process.

Molecular Structure and Physicochemical Properties: A Foundation for Theoretical Analysis

4-Chloro-3,5-dimethylphenol is a halogenated phenolic compound.[3] At room temperature, it exists as a white to off-white crystalline solid with a characteristic phenolic odor.[3] Its molecular structure, characterized by a hydroxyl group, a chlorine atom, and two methyl groups attached to a benzene ring, dictates its chemical behavior and biological activity.

| Property | Value | Source |

| Molecular Formula | C₈H₉ClO | [1] |

| Molecular Weight | 156.61 g/mol | |

| Melting Point | 114-116 °C | |

| Boiling Point | 246 °C | [1] |

| Water Solubility | 0.3 g/L (20 °C) | [1] |

| logP | 3.27 | [1] |

A foundational aspect of any theoretical study is the accurate representation of the molecule's three-dimensional structure. While experimental techniques like X-ray crystallography provide the gold standard for solid-state structures, computational methods allow for the determination of optimized geometries in the gas phase or in solution. A notable study by Rivera et al. (2015) detailed the crystal structure of a co-crystalline adduct of 4-chloro-3,5-dimethylphenol, providing valuable experimental bond lengths and angles that can be used to benchmark and validate theoretical calculations.

Caption: 2D representation of the molecular structure of 4-Chloro-3,5-dimethylphenol.

A Proposed In-Silico Workflow for Theoretical Characterization

In the absence of extensive dedicated theoretical studies on 4-Chloro-3,5-dimethylphenol, this guide proposes a robust computational workflow based on well-established methodologies for similar phenolic compounds. This workflow, grounded in Density Functional Theory (DFT), offers a powerful toolkit for elucidating the molecule's intrinsic properties.

Caption: Proposed computational workflow for the theoretical study of 4-Chloro-3,5-dimethylphenol.

Part 1: Geometry Optimization and Vibrational Analysis

The "Why": The first and most critical step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This is crucial because all other calculated properties are dependent on this structure. A subsequent vibrational frequency analysis serves two purposes: it confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies), and it allows for the prediction of the infrared (IR) and Raman spectra, which can be directly compared with experimental data for validation.

The "How":

-

Method Selection: Density Functional Theory (DFT) with the B3LYP hybrid functional and a 6-311++G(d,p) basis set is a widely accepted and robust combination for studying organic molecules, providing a good balance between accuracy and computational cost.

-

Execution:

-

Construct the initial molecular structure of 4-Chloro-3,5-dimethylphenol using a molecular modeling software.

-

Perform a geometry optimization calculation without any symmetry constraints.

-

Once the geometry has converged, perform a frequency calculation at the same level of theory.

-

-

Validation:

-

Confirm the absence of imaginary frequencies.

-

Compare the calculated vibrational frequencies with available experimental FT-IR and Raman spectra. It is common practice to scale the calculated frequencies by a small factor to account for anharmonicity and the limitations of the theoretical model.

-

Part 2: Elucidation of Electronic Properties

The "Why": The electronic properties of a molecule are key to understanding its reactivity, stability, and intermolecular interactions. Key parameters include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MESP).

-

HOMO and LUMO: The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity; a smaller gap suggests higher reactivity.

-

MESP: The MESP map provides a visual representation of the charge distribution around the molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how the molecule will interact with other molecules, including biological targets.

The "How":

-

Calculation: Using the optimized geometry from Part 1, perform a single-point energy calculation to obtain the molecular orbitals and the electrostatic potential.

-

Analysis:

-

Visualize the HOMO and LUMO to understand their spatial distribution.

-

Calculate the HOMO-LUMO energy gap.

-

Generate and visualize the MESP map, identifying regions of negative (red) and positive (blue) potential.

-

Part 3: Probing Antimicrobial Mechanisms with Molecular Docking

The "Why": The antimicrobial activity of many phenolic compounds is attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymes.[4] Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. By docking 4-Chloro-3,5-dimethylphenol into the active site of a known bacterial enzyme, we can predict its binding affinity and identify the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. This provides a plausible hypothesis for its mechanism of action at the molecular level.

The "How":

-

Target Selection: Identify a relevant bacterial protein target. For instance, enzymes involved in cell wall synthesis or essential metabolic pathways are excellent candidates. The crystal structure of the target protein should be available from a repository like the Protein Data Bank (PDB).

-

Ligand and Receptor Preparation:

-

Prepare the 3D structure of 4-Chloro-3,5-dimethylphenol (the ligand).

-

Prepare the protein structure (the receptor) by removing water molecules, adding hydrogen atoms, and assigning charges.

-

-

Docking Simulation: Use a molecular docking program (e.g., AutoDock, GOLD) to dock the ligand into the active site of the receptor. The program will generate a series of possible binding poses ranked by a scoring function that estimates the binding affinity.

-

Analysis:

-

Analyze the top-ranked binding poses to identify the most stable complex.

-

Visualize the interactions between the ligand and the receptor to understand the molecular basis of binding.

-

Caption: Hypothetical mechanism of action of 4-Chloro-3,5-dimethylphenol inhibiting a bacterial enzyme.

Conclusion and Future Directions

Theoretical and computational studies offer a powerful and cost-effective approach to deepen our understanding of 4-Chloro-3,5-dimethylphenol at a molecular level. The proposed workflow, combining DFT calculations and molecular docking, can provide valuable insights into its structural, electronic, and biological properties. The data generated from such studies can be instrumental in:

-

Rationalizing its known antimicrobial activity: By elucidating its interactions with biological targets.

-

Guiding the design of novel analogs: With improved efficacy and reduced toxicity.

-

Predicting its environmental fate and transport: By understanding its reactivity and intermolecular interactions.

As computational resources become more accessible and theoretical methods continue to advance, the in-silico investigation of established molecules like 4-Chloro-3,5-dimethylphenol will undoubtedly play an increasingly important role in chemical and pharmaceutical research.

References

- Rivera, A., et al. (2015). Crystal structure of the co-crystalline adduct 1,3,6,8-tetraazatricyclo[4.4.1.1]dodecane (TATD)–4-bromophenol (1/2).

-

PubChem. (n.d.). 4-Chloro-3,5-dimethylphenol. Retrieved January 31, 2026, from [Link]

-

MDPI. (2023). Future Antimicrobials: Natural and Functionalized Phenolics. Retrieved January 31, 2026, from [Link]

-

PubMed. (2017). Phenolic Compounds in Antimicrobial Therapy. Retrieved January 31, 2026, from [Link]

Sources

Methodological & Application

Application Note: Precision Synthesis of 4-Chloro-2,3-dimethylphenol

Abstract

This application note details the regioselective synthesis of 4-chloro-2,3-dimethylphenol via electrophilic aromatic substitution using sulfuryl chloride (

Introduction & Chemical Context

The Target vs. Common Isomers

Researchers must distinguish the target molecule from its commercially ubiquitous isomer.

-

Target: 4-Chloro-2,3-dimethylphenol (CAS 1570-76-9).[1][2] Used primarily as an intermediate in the synthesis of specialized agrochemicals and GPR84 agonists [1].

-

Common Isomer: 4-Chloro-3,5-dimethylphenol (PCMX, Chloroxylenol).[1] A common antiseptic.

The Regioselectivity Challenge

The chlorination of 2,3-dimethylphenol involves a competition between two highly activated positions on the aromatic ring:

-

Position 6 (Ortho): Activated by the hydroxyl group (ortho-director) and the 2-methyl group (para-director).

-

Position 4 (Para): Activated by the hydroxyl group (para-director) and the 3-methyl group (ortho-director).

While para-substitution relative to the hydroxyl group is typically favored electronically, Position 4 is sterically crowded by the adjacent 3-methyl group. Conversely, Position 6 is less sterically hindered. Consequently, direct chlorination often yields a mixture of the 4-chloro (target) and 6-chloro isomers [2]. This protocol utilizes sulfuryl chloride (

Reaction Mechanism & Strategy

The reaction proceeds via an Electrophilic Aromatic Substitution (

Strategic Choices

-

Reagent (

): Selected for stoichiometric precision. It releases -

Solvent (Dichloromethane): Non-nucleophilic, polar enough to stabilize the transition state, and low boiling point for easy removal.

-

Temperature Control: Maintaining the reaction between 0°C and 20°C is critical. Higher temperatures increase the formation of the thermodynamic ortho-isomer (6-chloro) and oxidative byproducts [4].[1]

Pathway Visualization

The following diagram illustrates the competitive pathways and the targeted synthesis route.

Caption: Reaction pathway showing the competition between the target para-chlorination and the ortho-chlorination byproduct.

Detailed Experimental Protocol

Materials & Equipment

-

Reagents:

-

Equipment:

Step-by-Step Procedure

| Step | Operation | Critical Parameter / Observation |

| 1 | Setup | Charge the flask with 2,3-Dimethylphenol (12.2 g, 100 mmol) and DCM (100 mL) . Flush with Nitrogen. |

| 2 | Cooling | Cool the solution to 0–5°C using an ice bath. Stir vigorously. |

| 3 | Addition | Load Sulfuryl Chloride (13.5 g, 100 mmol) into the addition funnel. Add dropwise over 60 minutes . |

| 4 | Reaction | Allow the mixture to warm slowly to Room Temperature (20-25°C) . Stir for an additional 2 hours . |

| 5 | Quench | Pour the reaction mixture into 100 mL ice-cold water . Separate the organic layer.[5] |

| 6 | Extraction | Extract the aqueous layer with DCM (2 x 50 mL). Combine organic layers. |

| 7 | Washing | Wash combined organics with Water (100 mL) followed by Brine (100 mL) . |

| 8 | Drying | Dry over anhydrous |

Purification (The Critical Step)

The crude product typically contains 60-70% of the 4-chloro isomer and 30-40% of the 6-chloro isomer.[1] Separation is achieved via fractional recrystallization .

-

Solvent System: Dissolve the crude solid in a minimum amount of hot Hexane/Chloroform (9:1) or Petroleum Ether .

-

Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.

-

Filtration: The 4-chloro isomer (Target) is typically less soluble and crystallizes first. Filter the crystals.

-

Recrystallization: Repeat the process if GC purity is <98%.

Analytical Characterization

Confirm the identity of the product using NMR. The key differentiator is the coupling pattern of the aromatic protons.

Data Summary Table

| Property | 4-Chloro-2,3-dimethylphenol (Target) | 6-Chloro-2,3-dimethylphenol (Byproduct) |

| CAS | 1570-76-9 | 56961-15-0 |

| Appearance | White to off-white crystals | White needles/oil |

| Melting Point | 80–85 °C | 55–60 °C (approx) |

| 1H NMR (Aromatic) | Doublet (ortho-coupling) pattern is not observed.[1] The protons are at positions 5 and 6. | Protons at positions 4 and 5 show ortho-coupling (J ≈ 8 Hz).[1] |

| Key NMR Shift | Target: H-5 and H-6 are ortho.[1] Byproduct: H-4 and H-5 are ortho.[1] |

Correction on NMR Interpretation:

-

Target (4-Cl): Protons are at positions 5 and 6.[1][3] They are adjacent (ortho-relationship). Expect two doublets with

. -

Byproduct (6-Cl): Protons are at positions 4 and 5.[1] They are adjacent (ortho-relationship). Expect two doublets with

. -

differentiation: The chemical shift environment differs.[6] In the 4-Cl isomer, H-6 is ortho to the OH group (shielded/deshielded specific effect) and H-5 is meta.[1] In the 6-Cl isomer, H-4 is para to the OH.

-

Definitive Check: NOE (Nuclear Overhauser Effect) . Irradiating the methyl groups will show enhancement of the adjacent proton.

Safety & Handling

-

Sulfuryl Chloride: Highly corrosive, reacts violently with water, causes severe skin burns. Handle only in a fume hood.

-

2,3-Dimethylphenol: Toxic by ingestion and skin contact.

-

Waste Disposal: All chlorinated organic waste must be segregated and disposed of according to halogenated solvent protocols.

Troubleshooting Workflow

Caption: Diagnostic workflow for optimizing the chlorination of 2,3-dimethylphenol.

References

-

GPR84 Agonist Synthesis: The synthesis of 4-chloro-2,3-dimethylphenol is a key step in creating GPR84 agonists.[1] See: Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists. Journal of Medicinal Chemistry. [1]

-

Regioselectivity of Phenol Chlorination: Discussions on the competitive formation of ortho/para isomers in xylenols. Journal of Sulfur Chemistry.

-

Sulfuryl Chloride Reagent Profile: Application of Sulfuryl Chloride for chlorination under mild conditions.[7] Organic Chemistry Portal.

-

Isomer Data: Physical properties and synthesis routes for chloroxylenol isomers. ChemicalBook Entry for 4-Chloro-2,3-dimethylphenol.

Sources

- 1. WO2006027684A1 - Therapeutic diphenyl ether ligands - Google Patents [patents.google.com]

- 2. 4-CHLORO-2,3-DIMETHYLPHENOL | 1570-76-9 [chemicalbook.com]

- 3. 4-Chloro-2-methylphenol | C7H7ClO | CID 14855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chloroxylenol manufacturers and suppliers in india [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions [organic-chemistry.org]

Application Note: Quantitative Analysis of 4-Chloro-2,3-dimethylphenol using Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note presents a comprehensive and robust protocol for the sensitive and selective determination of 4-Chloro-2,3-dimethylphenol in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). As a member of the chlorophenol class of compounds, accurate quantification is crucial due to their potential environmental and health impacts. This guide provides in-depth methodologies covering sample preparation, optional derivatization for enhanced sensitivity, optimized instrument parameters, and essential method validation procedures to ensure data integrity and trustworthiness. The protocols are designed for researchers, scientists, and professionals in environmental monitoring and drug development.

Introduction: The Significance of 4-Chloro-2,3-dimethylphenol Analysis